Z-Glu(OtBu)-OH

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

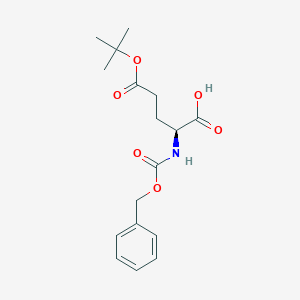

(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMODRZPPBZPPB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3886-08-6 | |

| Record name | 5-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl N-((phenylmethoxy)carbonyl)-L-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-butyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Z-Glu(OtBu)-OH

An In-depth Technical Guide to the Physical Properties of Z-Glu(OtBu)-OH

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount for predictable and successful experimental outcomes. This compound, a protected derivative of L-glutamic acid, is a critical building block in peptide synthesis. This guide provides a detailed overview of its core physical properties, presented for practical application in a laboratory setting.

General and Chemical Properties

This compound, chemically known as (2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid, is a derivative of glutamic acid with two protecting groups: a benzyloxycarbonyl (Z) group on the amine and a tert-butyl (tBu) ester on the side-chain carboxylic acid.[1] These protecting groups are essential for directing the chemical reactions during peptide synthesis.[1]

| Property | Value |

| CAS Number | 3886-08-6[1][2][3][4][5] |

| Molecular Formula | C17H23NO6[1][2][4][5] |

| Molecular Weight | 337.37 g/mol [1][2] |

Physical State and Appearance

Under standard laboratory conditions, this compound is a solid. Its specific appearance can vary slightly depending on the method of preparation and purification.

| Property | Description |

| Appearance | White to off-white or light yellow crystalline powder.[1][2][5][6] |

Thermal Properties

The melting and boiling points are crucial indicators of the purity and stability of a compound. This compound has a well-defined, narrow melting point range, which is characteristic of a pure crystalline solid.[1]

| Property | Value |

| Melting Point | 83-87 °C[1][3][4][6][7] |

| Boiling Point | 522.6 °C at 760 mmHg[3][6] |

Optical Activity

As a chiral molecule, this compound rotates plane-polarized light, a property that is critical for ensuring the stereochemical integrity of the final peptide.

| Property | Value |

| Specific Optical Rotation | [α]D20 = -14.0 ± 2º (c=1 in MeOH)[5] |

| [α]D20 = -15° to -17° (0.5-2 mg/mL in methanol)[7] | |

| [α]D20 = -9.5° (0.5-2 mg/mL in ethanol)[7] |

Solubility Profile

The solubility of this compound is indicative of its amphiphilic nature, possessing both hydrophobic protecting groups and a polar carboxylic acid.[1] This solubility profile is a key consideration when selecting solvent systems for peptide coupling reactions and purifications.

| Solvent | Solubility |

| Methanol | Soluble[1], Almost complete transparency[1][6] |

| Ethanol | Soluble[1][7] |

| Chloroform | Soluble[1][8] |

| Dichloromethane | Soluble[1][8] |

| Ethyl Acetate | Soluble[1][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][8] |

| Acetone | Soluble[1][8] |

| Petroleum Ether | Insoluble[1][7] |

| Water | Sparingly soluble[9] |

Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound.

| Condition | Recommendation |

| Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |

| General Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[10][11] |

| Stability | Stable under recommended storage conditions.[10] |

| Incompatibilities | Avoid strong oxidizing agents.[10] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the physical properties listed above are not available in the provided search results. However, standard analytical techniques are employed for these characterizations:

-

Melting Point: Determined using a calibrated melting point apparatus, where the sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

-

Optical Rotation: Measured with a polarimeter. A solution of the compound with a known concentration is prepared in a specified solvent (e.g., methanol), and the angle of rotation of plane-polarized light passing through the solution is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Solubility: Assessed by systematically adding the solute to a known volume of a solvent at a specific temperature until no more solute dissolves, thus determining the saturation point.

-

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and purity of the compound.[1]

Visualization of Workflow

The following diagram illustrates a generalized workflow for the application of this compound in solid-phase peptide synthesis (SPPS), a common technique where this reagent is employed.[1]

Caption: Generalized workflow for solid-phase peptide synthesis using this compound.

References

- 1. Buy this compound | 3886-08-6 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3886-08-6 | this compound - Capot Chemical [capotchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. lookchem.com [lookchem.com]

- 7. Cbz-L-glutamic acid 5-tert-butyl ester [chembk.com]

- 8. Z-GLU-OTBU | 5891-45-2 [chemicalbook.com]

- 9. L-Glutamic acid 5-tert-butyl ester | 2419-56-9 [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. echemi.com [echemi.com]

A Technical Guide to Z-Glu(OtBu)-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Glu(OtBu)-OH, a critical protected amino acid derivative used extensively in peptide synthesis. We will delve into its chemical structure, IUPAC nomenclature, physicochemical properties, and its role in the synthesis of peptides, including detailed experimental concepts.

Chemical Structure and IUPAC Name

This compound is a derivative of L-glutamic acid. The "Z" (or Cbz) designation refers to a benzyloxycarbonyl group protecting the α-amino group. The "OtBu" refers to a tert-butyl ester protecting the γ-carboxyl group of the glutamic acid side chain. The α-carboxyl group remains as a free carboxylic acid, allowing it to participate in peptide bond formation.

IUPAC Name: (2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid[1][2].

Chemical Structure:

The structure features two key protecting groups: the benzyloxycarbonyl (Z) group on the amine and the tert-butyl (tBu) ester on the side-chain carboxyl group. This orthogonal protection strategy is fundamental to its utility in peptide synthesis, allowing for selective deprotection of either the N-terminus for chain elongation or the side chain during final cleavage[3].

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing key physical and chemical properties.

| Property | Value | References |

| CAS Number | 3886-08-6 | [1][2][4][5] |

| Molecular Formula | C17H23NO6 | [1][2][4][6] |

| Molecular Weight | 337.37 g/mol | [2][5][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 83-87 °C | [2] |

| Solubility | Soluble in methanol, ethanol, chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. Insoluble in petroleum ether. | [2] |

Experimental Protocols and Applications

This compound is a crucial building block in Solid-Phase Peptide Synthesis (SPPS) and solution-phase peptide synthesis[2]. The protecting groups prevent unwanted side reactions at the N-terminus and the side chain during peptide bond formation[3][7].

3.1. Role in Peptide Synthesis

In Fmoc-based SPPS, the α-amino group is typically protected by the base-labile Fmoc group. However, Z-protected amino acids like this compound are vital for specific applications, including solution-phase synthesis and the synthesis of complex peptide fragments. The Z-group is stable to the basic conditions used for Fmoc removal but can be cleaved under hydrogenolysis conditions. The acid-labile OtBu group protects the side chain and is typically removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA)[2][3].

3.2. Synthesis of this compound

The synthesis of this compound involves the protection of L-glutamic acid. While various specific protocols exist, a general conceptual method involves two key steps:

-

N-terminal Protection: The α-amino group of glutamic acid is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) or a similar reagent to introduce the benzyloxycarbonyl (Z) group.

-

Side-Chain Esterification: The γ-carboxylic acid is selectively esterified. This can be achieved through methods such as:

-

Transesterification: Reacting the Z-protected glutamic acid with tert-butyl acetate in the presence of an acid catalyst like perchloric acid[2][8].

-

Addition Reaction: Reacting the Z-protected glutamic acid with isobutylene (B52900) under acidic conditions[2][8].

-

3.3. Deprotection Strategy

The removal of the protecting groups is a critical step in peptide synthesis. The orthogonal nature of the Z and OtBu groups allows for their selective removal.

-

Z-Group Deprotection (Hydrogenolysis): The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium-on-carbon catalyst). This condition leaves the acid-labile OtBu group intact.

-

OtBu-Group Deprotection (Acidolysis): The tert-butyl ester is cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a cocktail with scavengers to prevent side reactions. This process is typically performed during the final step of SPPS to cleave the peptide from the solid support and deprotect all acid-labile side-chain protecting groups simultaneously[3].

Visualization of Deprotection Pathway

The following diagram illustrates the logical workflow for the selective deprotection of this compound.

Caption: Orthogonal deprotection scheme for this compound.

References

- 1. 5-tert-Butyl N-((phenylmethoxy)carbonyl)-L-glutamate | C17H23NO6 | CID 107472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3886-08-6 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

In-Depth Technical Guide: Solubility of Z-Glu(OtBu)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Z-Glu(OtBu)-OH (N-Benzyloxycarbonyl-L-glutamic acid 5-tert-butyl ester), a critical reagent in peptide synthesis. Understanding the solubility of this compound is paramount for its effective use in the synthesis of peptides and other applications in drug development. This document presents available solubility data, a detailed experimental protocol for solubility determination, and a workflow for assessing solubility.

Introduction to this compound

This compound is a protected amino acid derivative of glutamic acid. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) group protects the γ-carboxyl group. This strategic protection allows for the specific activation of the α-carboxyl group for peptide bond formation, preventing unwanted side reactions. Its solubility characteristics are dictated by the presence of both hydrophobic protecting groups and the polar free carboxylic acid functionality.

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, extensive qualitative data from various chemical suppliers and safety data sheets provide a good understanding of its solubility profile. The compound is generally soluble in a range of common polar aprotic and protic organic solvents and is noted to be insoluble in non-polar solvents like petroleum ether. One source describes it as achieving "almost complete transparency in methanolic solutions," indicating high solubility in methanol.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Type | Solubility |

| Methanol | CH₃OH | Protic | Soluble |

| Ethanol | C₂H₅OH | Protic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic | Soluble |

| Chloroform | CHCl₃ | Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Soluble |

| Acetone | (CH₃)₂CO | Aprotic | Soluble |

| Petroleum Ether | Mixture | Non-Polar | Insoluble |

Experimental Protocol for Solubility Determination

The following is a general, representative experimental protocol for determining the quantitative solubility of a compound like this compound in a specific organic solvent. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.

Objective:

To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C) in mg/mL.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Methanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer or vortex mixer for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification of the Solute:

-

Gravimetric Method (if the solute is non-volatile):

-

Weigh the volumetric flask containing the filtered solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, weigh the flask again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the collected supernatant.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the collected filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility in mg/mL.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Specify the solvent and the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound remains to be published extensively, the available qualitative information indicates its good solubility in a variety of common organic solvents, which is a crucial characteristic for its application in peptide synthesis. For researchers and drug development professionals requiring exact solubility values for process optimization and formulation development, the provided experimental protocol offers a robust methodology to determine these parameters accurately. The visualized workflow provides a clear and logical guide for conducting such solubility studies.

Spectroscopic Profile of Z-Glu(OtBu)-OH: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key chemical reagents is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for Z-Glu(OtBu)-OH, a crucial building block in peptide synthesis and drug development.

This compound, with the systematic name (2S)-2-(benzyloxycarbonylamino)-5-tert-butoxy-5-oxopentanoic acid, is a derivative of L-glutamic acid.[1] Its molecular formula is C₁₇H₂₃NO₆, and it has a molecular weight of 337.37 g/mol .[2][3] The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the tert-butyl (OtBu) ester on the side-chain carboxylic acid makes it a valuable reagent in synthetic chemistry.[4]

Spectroscopic Data Summary

A thorough analysis of this compound reveals a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic protons of the benzyloxycarbonyl group, the protons of the glutamic acid backbone, and the protons of the tert-butyl ester.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~7.3 | Multiplet |

| Benzylic (CH₂) | ~5.1 | Singlet |

| α-CH | ~4.3 | Multiplet |

| β-CH₂ | ~1.9-2.2 | Multiplet |

| γ-CH₂ | ~2.3-2.5 | Multiplet |

| tert-Butyl (CH₃)₃ | ~1.4 | Singlet |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O, Carboxylic Acid) | ~175 |

| Carbonyl (C=O, Urethane) | ~156 |

| Carbonyl (C=O, Ester) | ~172 |

| Aromatic (C₆H₅) | ~127-136 |

| Benzylic (CH₂) | ~67 |

| α-CH | ~53 |

| β-CH₂ | ~28-32 |

| γ-CH₂ | ~30-34 |

| Quaternary (C(CH₃)₃) | ~80 |

| Methyl (C(CH₃)₃) | ~28 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the various functional groups present in the molecule.[4] An FTIR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR with the KBr pellet technique.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| N-H Stretch (Amide) | ~3300 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |

| C=O Stretch (Urethane) | ~1690 | Strong |

| C=O Stretch (Ester) | ~1730 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1495 | Medium-Weak |

| C-O Stretch (Ester, Acid) | 1300-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show the molecular ion peak, confirming the molecular weight of the compound. A characteristic fragmentation pattern involves the loss of the tert-butyl group.[4]

| Ion | m/z (expected) |

| [M+H]⁺ (Molecular Ion) | 338.16 |

| [M-C₄H₉]⁺ (Loss of tert-butyl) | 281.09 |

| [M-C₄H₉O₂]⁺ (Loss of tert-butoxycarbonyl) | 237.08 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following represents standard methodologies for obtaining NMR, IR, and MS data for amino acid derivatives.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of a protected amino acid like this compound would involve the following steps:

IR Spectroscopy Protocol

The FTIR spectrum of a solid sample like this compound is typically obtained using the KBr pellet method.

Mass Spectrometry Protocol

Mass spectral data for this compound can be obtained using various ionization techniques, such as Electrospray Ionization (ESI).

References

An In-depth Technical Guide to the Function of Z and OtBu Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, structurally defined peptides. Among the arsenal (B13267) of protective groups available, the benzyloxycarbonyl (Z or Cbz) group for amines and the tert-butyl ester (OtBu) for carboxylic acids hold significant importance due to their unique reactivity and orthogonality. This technical guide provides a comprehensive overview of the core functions, mechanisms of action, and experimental considerations for the Z and OtBu protecting groups in the context of modern peptide synthesis.

The Benzyloxycarbonyl (Z or Cbz) Protecting Group

The benzyloxycarbonyl group, introduced by Bergmann and Zervas, was a seminal development in peptide chemistry, enabling controlled peptide synthesis. It is primarily used for the protection of the α-amino group of amino acids.

Function and Mechanism of Protection

The Z group is introduced by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, typically in a Schotten-Baumann reaction. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction.

The Z group effectively shields the amino group from participating in unwanted side reactions during peptide coupling steps. Its stability under both acidic and basic conditions makes it orthogonal to several other protecting groups, including Boc and Fmoc.

Deprotection of the Z Group

The removal of the Z group is most commonly achieved through catalytic hydrogenolysis. In this process, the protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[1] Transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) can also be employed, offering a safer alternative to gaseous hydrogen.[1]

Alternatively, the Z group can be removed under strong acidic conditions, such as with HBr in acetic acid, although this method is less mild and may affect other acid-labile protecting groups.[2][3]

Quantitative Data for Z Group Protection and Deprotection

The efficiency of Z group protection and deprotection can vary based on the reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Conditions for N-Cbz Protection of Amines

| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cbz-Cl, NaHCO3 | THF/H2O | 0 | 20 h | 90 | |

| Cbz-Cl | Water | Room Temp. | 2-10 min | 90-98 | [4] |

| Cbz-Cl, Na2CO3:NaHCO3 (2:1) | - | - | - | - | [3] |

| Cbz-Cl, LiHMDS | - | - | - | - | [3] |

| Cbz-Cl, PEG-600 | PEG-600 | Room Temp. | - | High | [3] |

Table 2: Conditions for Cbz Deprotection

| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hydrogenolysis | H2, 5% Pd-C | MeOH | 60 | 40 h | - | |

| Transfer Hydrogenation | Et3SiH, Pd/C | - | - | - | - | [1] |

| Transfer Hydrogenation | HCOOH-NH4, Pd/C | - | Room Temp. or gentle heating | - | - | [1] |

| Acidic Cleavage | HBr in Acetic Acid | Acetic Acid | - | - | - | [1] |

| Acidic Cleavage | AlCl3 in HFIP | HFIP | Room Temp. | 2-16 h | High | [1] |

| Acidic Cleavage | IPA·HCl | IPA | 65-75 | 4 h | - | [5] |

The tert-Butyl Ester (OtBu) Protecting Group

The tert-butyl ester is a widely used protecting group for the carboxylic acid functionality of amino acids, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[2]

Function and Mechanism of Protection

The OtBu group is typically introduced by acid-catalyzed esterification of the carboxylic acid with isobutylene (B52900) or by reaction with a tert-butylating agent. It effectively prevents the carboxyl group from reacting during peptide bond formation. The bulky tert-butyl group provides steric hindrance, enhancing its stability.

A key feature of the OtBu group is its stability under basic and nucleophilic conditions, making it orthogonal to the base-labile Fmoc group.[6]

Deprotection of the OtBu Group

The OtBu group is highly sensitive to acidic conditions and is readily cleaved by strong acids like trifluoroacetic acid (TFA). The deprotection mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the free carboxylic acid.[6] The tert-butyl cation is typically scavenged by other species in the reaction mixture.

This acid lability is the cornerstone of the Fmoc/tBu strategy in SPPS, where the final cleavage from the resin and deprotection of side-chain protecting groups (including OtBu) are achieved simultaneously with a TFA "cocktail".[7]

Quantitative Data for OtBu Group Deprotection

The deprotection of OtBu esters is generally efficient under acidic conditions.

Table 3: Conditions for OtBu Ester Cleavage

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temp. | 1-2 h | High | Can also cleave Boc groups | [6] |

| Hydrogen Chloride (HCl) | Dioxane, Diethyl ether, or Acetic acid | Room Temp. | - | High | Classic and effective | [6] |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temp. | 24 h | Good | Selective in the presence of Fmoc | [6] |

| Tris(4-bromophenyl)amminium radical cation (Magic Blue) with Triethylsilane | Dichloromethane (DCM) | Room Temp. | 40 min | up to 95 | Mild, catalytic |

Orthogonality of Z and OtBu Protecting Groups

The concept of orthogonality is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. The Z and OtBu groups form an excellent orthogonal pair. The Z group is stable to the acidic conditions used to cleave the OtBu group (e.g., TFA), and the OtBu group is stable to the conditions used for the hydrogenolytic cleavage of the Z group.[2] This orthogonality is exploited in solution-phase peptide synthesis and for the synthesis of complex peptide structures.

Experimental Protocols

General Protocol for N-Cbz Protection of an Amino Acid[1]

-

Dissolve the amino acid (1.0 equiv) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (NaHCO3) (2.0 equiv).

-

Cool the solution to 0 °C.

-

Add benzyl chloroformate (Cbz-Cl) (1.5 equiv) dropwise.

-

Stir the solution at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate (B86663) (Na2SO4), and concentrate in vacuo.

-

Purify the product by silica (B1680970) gel column chromatography.

General Protocol for Hydrogenolysis of a Cbz-Protected Amine[2]

-

Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF).

-

Add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Place the reaction mixture under a hydrogen (H2) atmosphere using a balloon or a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

General Protocol for OtBu Esterification of an N-Protected Amino Acid

-

Suspend the N-protected amino acid in tert-butanol.

-

Add anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography if necessary.

General Protocol for Acid-Catalyzed Cleavage of an OtBu Ester[7]

-

Dissolve the OtBu-protected compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically in a 1:1 ratio with DCM, or as a 25-50% solution).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of TFA.

Visualizing Key Processes in Peptide Synthesis

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows involving Z and OtBu protecting groups.

Caption: Mechanism of N-Cbz protection and deprotection.

Caption: Mechanism of C-terminal OtBu protection and deprotection.

Caption: Orthogonal synthesis workflow using Z and OtBu.

Caption: Decision tree for selecting a Cbz deprotection method.

Conclusion

The benzyloxycarbonyl (Z) and tert-butyl ester (OtBu) protecting groups are indispensable tools in the synthesis of peptides. Their well-defined mechanisms of protection and deprotection, coupled with their robust orthogonality, provide chemists with a high degree of control over the synthetic process. A thorough understanding of their chemical properties, along with the quantitative aspects of their application and removal, is essential for the rational design and successful execution of complex peptide syntheses in research and drug development.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to Z-Glu(OtBu)-OH: Sourcing, Synthesis, and Signaling Context

For researchers and professionals in the field of drug discovery and development, Z-Glu(OtBu)-OH, also known as N-Carbobenzyloxy-L-glutamic acid γ-tert-butyl ester, is a critical reagent. This protected amino acid derivative is instrumental in the precise assembly of peptides, facilitating the creation of complex therapeutic and research molecules. This guide provides an in-depth overview of its commercial availability, cost, application in peptide synthesis, and the broader context of glutamate (B1630785) signaling pathways in which its derivatives play a crucial role.

Commercial Availability and Cost

This compound is readily available from a variety of chemical suppliers. The cost can fluctuate based on the supplier, purity, and quantity purchased. For researchers, it is crucial to consider not only the price but also the purity and the supplier's reputation for quality and consistency. Below is a comparative table of representative commercial suppliers.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| MedChemExpress | HY-W008326 | >98% | 25 g, 100 g, 500 g | $25 (25g), $81 (100g), $339 (500g) |

| Aapptec | AZE107 | Not specified | 5 g, 25 g | Starting from $40.00 |

| ChemPep | 410707 | >98% | 5 g, 25 g | $119 (5g), $255 (25g) |

| Smolecule | S794519 | Not specified | Inquire for details | Inquire for details |

| Capot Chemical | 6261 | >98% | Inquire for details | Inquire for details |

| Next Peptide | NP-A0001 | >98% | Inquire for details | Inquire for details |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides.[1] The "Z" (benzyloxycarbonyl) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid of the glutamic acid residue. This dual protection scheme allows for the sequential and controlled addition of amino acids to a growing peptide chain attached to a solid support.

Experimental Protocol: Incorporation of this compound in Fmoc-Based SPPS

The following is a generalized protocol for the incorporation of a this compound residue into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the most common strategy in modern SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine in DMF solution for 5-20 minutes. This step is typically repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

-

Coupling of this compound:

-

In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

-

The activated this compound solution is added to the reaction vessel containing the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours. The completeness of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride (B1165640) can be performed.

-

Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: Once the desired peptide sequence is assembled, the terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group from the glutamic acid residue) are removed simultaneously by treatment with a strong acid cleavage cocktail (e.g., TFA/TIS/H2O).

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Glutamate Signaling Pathways: A Broader Context

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, and its signaling is fundamental to numerous physiological processes, including learning, memory, and synaptic plasticity.[2][3] Dysregulation of glutamatergic signaling is implicated in a host of neurological and psychiatric disorders, making it a critical area of research for drug development.[3][4] Glutamate exerts its effects through two main classes of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further subdivided into NMDA, AMPA, and kainate receptors.

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.[5]

The development of peptide-based drugs and research tools often targets these signaling pathways. This compound and other protected amino acids are essential for synthesizing specific peptide sequences that can act as agonists, antagonists, or modulators of these receptors and their downstream effectors.

Glutamate Receptor Signaling Pathway Diagram

Caption: Overview of glutamate signaling at the synapse.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? [frontiersin.org]

- 3. Frontiers | The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain [frontiersin.org]

- 4. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes: Selection and Use of Coupling Reagents with Z-Glu(OtBu)-OH

Introduction

N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, commonly abbreviated as Z-Glu(OtBu)-OH, is a crucial building block in peptide synthesis.[1] Its structure incorporates two key protecting groups: the Z-group (benzyloxycarbonyl) on the α-amino group and a tert-butyl (OtBu) ester on the side-chain carboxyl group. This configuration allows for the selective activation of the α-carboxyl group for peptide bond formation. However, the success of the coupling reaction is highly dependent on the choice of coupling reagent and reaction conditions to maximize yield and purity while minimizing common side reactions, notably racemization and pyroglutamate (B8496135) formation.

Core Challenge: Preventing Side Reactions

The primary challenge when coupling this compound, or any N-protected glutamic acid derivative, is the prevention of intramolecular cyclization, which leads to the formation of a pyroglutamate residue. This occurs if the side-chain carboxyl group is inadvertently activated or if the N-terminal protecting group is cleaved under conditions that promote cyclization. While the urethane-based Z-protecting group significantly suppresses racemization by preventing the formation of oxazolone (B7731731) intermediates, the choice of an appropriate coupling method is still critical to ensure the optical purity of the final peptide.[2]

Compatible Coupling Reagents

The selection of a coupling reagent is pivotal for efficient and clean amide bond formation.[2] Modern peptide synthesis relies on in-situ activating reagents, which are broadly categorized into carbodiimides (with additives) and onium salts (aminium/uronium and phosphonium).[3][4]

1. Carbodiimides with Additives

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activating agents.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate the risk of racemization and other side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are essential. These additives trap the O-acylisourea to form a more stable and selective active ester.

-

DIC/HOBt or DIC/Oxyma Pure: This combination is highly effective. DIC is preferred over DCC, especially in solid-phase peptide synthesis (SPPS), because its urea (B33335) byproduct is soluble in common organic solvents, simplifying purification.[5] The use of HOBt or Oxyma minimizes racemization.[2]

2. Onium Salts (Aminium/Uronium and Phosphonium)

Onium salt-based reagents are among the most popular and efficient coupling reagents, known for high coupling rates, short reaction times, and low levels of racemization.[2] They require a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), for activation.[2]

-

Aminium/Uronium Salts:

-

HBTU/TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and its tetrafluoroborate (B81430) analogue (TBTU) are widely used and effective, forming HOBt active esters in situ.[2][5]

-

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is more reactive than HBTU.[3][5] It generates HOAt esters, which are more reactive and benefit from anchimeric assistance from the pyridine (B92270) nitrogen, leading to faster couplings and reduced racemization.[3][6] It is an excellent choice for sterically hindered couplings.

-

COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a modern Oxyma-based reagent. It offers coupling efficiencies comparable to HATU but is considered safer as it avoids the potentially explosive HOBt or HOAt moieties.[2]

-

-

Phosphonium (B103445) Salts:

-

PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a clean and efficient reagent that does not pose a risk of guanidinylation of the free N-terminus, a potential side reaction with HBTU and HATU.[3]

-

PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is the phosphonium analogue of HATU and is particularly effective for coupling N-methylated amino acids.[5]

-

Data Summary: Comparison of Coupling Reagents

| Reagent Class | Example Reagent | Reagent Type | Key Advantages | Potential Disadvantages | Suitability for this compound |

| Carbodiimide | DIC / HOBt | Carbodiimide + Additive | Cost-effective, reliable, minimal racemization with additive. | Slower reaction times compared to onium salts. | High: A standard and reliable method for both solution and solid-phase synthesis. |

| Aminium Salt | HBTU | Uronium Salt | Fast, efficient, water-soluble byproducts. | Potential for guanidinylation side reaction. | High: A very common and effective choice for routine synthesis. |

| Aminium Salt | HATU | Uronium Salt | Very high reactivity, low racemization, excellent for difficult couplings.[3] | Higher cost, potential for guanidinylation. | Very High: Recommended for challenging sequences or when speed is critical. |

| Aminium Salt | COMU | Uronium Salt | High reactivity comparable to HATU, safer (Oxyma-based), good solubility.[2][3] | Higher cost. | Very High: An excellent, modern alternative to HATU with an improved safety profile. |

| Phosphonium Salt | PyBOP | Phosphonium Salt | High reactivity, no guanidinylation risk, clean reactions.[3] | Solutions in DMF have moderate stability.[6] | Very High: A superior choice when guanidinylation is a concern. |

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound using HATU

This protocol describes a general procedure for coupling this compound to an amino acid ester (e.g., H-Gly-OMe·HCl) in solution.

Materials:

-

This compound (1.0 eq)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

-

HATU (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄

-

Stir plate and magnetic stir bar

-

Round-bottom flask and standard glassware

Methodology:

-

Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

-

Neutralization & Activation: Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes. This neutralizes the reaction mixture and initiates the activation of the carboxylic acid.

-

Amine Component Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in a minimal amount of DMF and add DIPEA (1.0 eq) to neutralize the salt. Add this solution to the activated this compound mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 1-4 hours).

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using DIC/Oxyma Pure

This protocol outlines the coupling of this compound onto a resin-bound amine in a manual SPPS workflow.

Materials:

-

Amine-functionalized resin (e.g., Rink Amide resin, post-Fmoc deprotection) (1.0 eq)

-

This compound (3.0 eq)

-

Oxyma Pure (3.0 eq)

-

Diisopropylcarbodiimide (DIC) (3.0 eq)

-

N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

SPPS reaction vessel

Methodology:

-

Resin Preparation: Ensure the N-terminal amine on the resin is deprotected (e.g., via treatment with piperidine (B6355638) for Fmoc-based synthesis) and thoroughly washed with DMF.

-

Activation Solution: In a separate vial, dissolve this compound (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

-

Initiate Coupling: Add the activation solution to the washed resin in the reaction vessel. Immediately add DIC (3.0 eq) to the vessel.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling. A negative test indicates the absence of free primary amines. If the test is positive, the coupling step can be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Next Step: The resin is now ready for the next step in the synthesis, such as N-terminal deprotection (if applicable) or cleavage from the resin.

Visualizations

Workflow and Reaction Pathways

Caption: General workflow for peptide bond formation.

Caption: Pathway for pyroglutamate side-product formation.

References

Application Notes and Protocols for the Deprotection of Z-Glu(OtBu)-OH Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the selective removal of the benzyloxycarbonyl (Z) protecting group from peptides containing the Z-Glu(OtBu)-OH residue, followed by the deprotection of the tert-butyl (OtBu) group from the glutamic acid side chain. The protocols emphasize maintaining the integrity of the peptide backbone and minimizing side reactions.

Introduction to the Orthogonal Deprotection Strategy

In peptide synthesis, the Z-group serves as a robust N-terminal protecting group, while the OtBu group effectively masks the carboxylic acid side chain of glutamic acid.[1] The successful synthesis of complex peptides relies on an orthogonal protection strategy, where one protecting group can be selectively removed in the presence of the other. The Z-group is typically labile to hydrogenolysis, while the OtBu group is removed under acidic conditions.[1] This differential reactivity allows for a stepwise deprotection, which is crucial for both solution-phase and solid-phase peptide synthesis (SPPS).

Part 1: Selective Deprotection of the Z-Group

The primary method for the removal of the Z-group is catalytic hydrogenation. This can be achieved through direct hydrogenation with hydrogen gas or, more commonly and conveniently in a laboratory setting, through catalytic transfer hydrogenation using a hydrogen donor.

Method 1: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is a widely used method for Z-group deprotection due to its mild conditions and operational simplicity.[2] Various hydrogen donors can be employed in conjunction with a palladium catalyst.

Table 1: Comparison of Catalytic Transfer Hydrogenation Conditions for Z-Group Deprotection

| Hydrogen Donor | Catalyst | Solvent | Temperature | Typical Reaction Time | Reported Yield | Reference(s) |

| Formic Acid (HCOOH) | 10% Pd/C | Methanol (B129727) | Room Temp. | 5-60 min | 89-95% | [3] |

| Ammonium Formate (HCOONH4) | 10% Pd/C | Methanol | Room Temp. | 1-2 hours | High | [3] |

| Triethylsilane (TES) | 10% Pd/C | Methanol or Chloroform | Room Temp. | < 10 min | High | [2] |

Experimental Protocol 1: Z-Group Deprotection using Formic Acid/Pd-C

This protocol describes the removal of the Z-group from a peptide containing this compound using formic acid as the hydrogen donor. This method is advantageous as formic acid is a good solvent for many peptides.[3]

Materials:

-

Z-protected peptide

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (HPLC grade)

-

Formic acid (≥95%)

-

Inert gas (Argon or Nitrogen)

-

Celatom® or equivalent filter aid

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in methanol (e.g., 10-20 mL per gram of peptide) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 10-20% by weight of the peptide.

-

Hydrogen Donor Addition: Slowly add formic acid to the stirred suspension. A typical concentration is a 4-5% solution of formic acid in methanol.

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC.[4] Withdraw small aliquots (e.g., 10 µL) from the reaction mixture, filter through a syringe filter to remove the catalyst, dilute with the mobile phase, and inject into the HPLC. The disappearance of the starting material and the appearance of the deprotected product can be monitored at a suitable wavelength (e.g., 220 nm for the peptide backbone).[5]

-

Reaction Work-up: Upon completion, filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting crude product can be used directly in the next step or purified by chromatography if necessary.

Stability of the OtBu group: The OtBu group is generally stable under the neutral to mildly acidic conditions of catalytic transfer hydrogenation.[3] However, prolonged reaction times or the use of stronger acidic conditions should be avoided to prevent premature deprotection.

Diagram 1: Workflow for Selective Z-Group Deprotection

Caption: A typical experimental workflow for the catalytic transfer hydrogenation-mediated deprotection of a Z-group.

Diagram 2: Mechanism of Catalytic Transfer Hydrogenation

Caption: Simplified mechanism of Z-group removal via catalytic transfer hydrogenation on a palladium surface.

Part 2: Deprotection of the OtBu-Group

Following the successful removal of the Z-group, the tert-butyl ester protecting the glutamic acid side chain can be cleaved using strong acidic conditions, typically with trifluoroacetic acid (TFA).[1]

Method 2: Acidolysis with Trifluoroacetic Acid (TFA)

This is the standard method for OtBu deprotection and is often performed concurrently with the cleavage of the peptide from the solid-phase resin in SPPS.

Table 2: Common TFA Cleavage Cocktails for OtBu Deprotection

| Reagent Cocktail | Composition (v/v) | Scavengers | Application Notes | Reference(s) |

| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | Phenol, Triisopropylsilane (B1312306) (TIPS) | "Odorless" cocktail, good for peptides with trityl-protected residues. | [6] |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, and Trp. | |

| TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIPS), Water | A common and effective cocktail for many standard peptides. |

Experimental Protocol 2: OtBu-Group Deprotection using a TFA Cocktail

This protocol describes the final deprotection step to remove the OtBu group and other acid-labile side-chain protecting groups.

Materials:

-

H-Glu(OtBu)-Peptide (from Part 1) or peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, phenol, as required by the peptide sequence)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Preparation of Cleavage Cocktail: Prepare the appropriate cleavage cocktail fresh. For a peptide containing Glu(OtBu) without other sensitive residues, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.

-

Cleavage Reaction:

-

For solution-phase peptide: Dissolve the peptide in the cleavage cocktail (e.g., 5-10 mL per 100 mg of peptide).

-

For solid-phase peptide: Add the cleavage cocktail to the peptide-resin (e.g., 10 mL per gram of resin) and gently agitate.

-

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically, for instance, by HPLC analysis of small aliquots.[7]

-

Peptide Precipitation: After the reaction is complete, precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 10-fold excess).

-

Peptide Isolation: Collect the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

-

Drying and Lyophilization: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

References

- 1. benchchem.com [benchchem.com]

- 2. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. benchchem.com [benchchem.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols: Incorporation of Z-Glu(OtBu)-OH into Unnatural Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with unnatural amino acids or modified backbones is a cornerstone of modern drug discovery and development. These modifications can enhance proteolytic stability, improve pharmacokinetic profiles, and increase target specificity. Z-Glu(OtBu)-OH, a protected derivative of glutamic acid, is a valuable building block in the construction of these complex peptides. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the tert-butyl (OtBu) ester safeguards the γ-carboxyl group of the glutamic acid side chain. This orthogonal protection strategy is particularly amenable to Boc-based Solid-Phase Peptide Synthesis (SPPS), allowing for the selective deprotection and coupling of amino acids to construct the desired peptide sequence.

These application notes provide a detailed overview of the incorporation of this compound into unnatural peptide sequences, including experimental protocols, data presentation, and visualizations of relevant workflows and pathways.

Key Properties of this compound

The successful incorporation of this compound into peptide sequences relies on the distinct properties of its protecting groups.

| Property | Protecting Group | Lability | Reagents for Removal |

| α-Amino Protection | Benzyloxycarbonyl (Z) | Hydrogenolysis, Strong Acid | H₂/Pd, HBr/AcOH, HF |

| γ-Carboxyl Protection | tert-Butyl (OtBu) | Acid-labile | Trifluoroacetic Acid (TFA) |

This differential lability is fundamental to a successful synthesis, allowing for the selective removal of the N-terminal protecting group during chain elongation without affecting the side-chain protection.

Experimental Protocols

The following protocols provide a framework for the incorporation of this compound into a peptide sequence using manual Boc-Solid-Phase Peptide Synthesis (Boc-SPPS).

Protocol 1: Manual Boc-SPPS for Incorporation of this compound

This protocol outlines the key steps for the manual synthesis of a peptide on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

This compound

-

Boc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for Fmoc removal if applicable)

-

Acetic anhydride (B1165640)

-

Diethyl ether (cold)

-

Scavengers (e.g., anisole, thioanisole)

-

HF or TFMSA (for final cleavage)

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

-

First Amino Acid Attachment (if applicable for the C-terminal residue):

-

Dissolve the Boc-protected C-terminal amino acid in a minimal amount of DMF.

-

Add DIC and HOBt (1 equivalent each relative to the amino acid).

-

Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

-

Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (3x) and isopropanol (B130326) (2x).[1]

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DCM for 5 minutes (repeat twice).

-

Wash the resin with DCM (3x).[2]

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution to pre-activate for 10 minutes.

-

Add the activated this compound solution to the resin.

-

Shake the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test (will be negative for a complete reaction).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8) for 30 minutes.

-

Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling, wash the resin with DCM and dry thoroughly.

-

For cleavage from Merrifield resin and removal of the Z and OtBu groups, use a strong acid like liquid HF or TFMSA.[2] A typical cleavage cocktail is HF:anisole (9:1) at 0°C for 1 hour.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Collect the crude peptide by centrifugation and wash with cold diethyl ether.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Workflow for Boc-SPPS Incorporation of this compound

References

Application of Z-Glu(OtBu)-OH in Peptide Fragment Condensation Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Glu(OtBu)-OH, also known as N-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, is a crucial building block in peptide synthesis. Its unique protecting group strategy makes it particularly valuable in fragment condensation approaches for the synthesis of long or complex peptides. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the tert-butyl (OtBu) ester safeguards the γ-carboxyl group of the glutamic acid side chain. This orthogonal protection scheme allows for selective deprotection and coupling, minimizing side reactions and improving the overall efficiency and purity of the final peptide product.[1]

Fragment condensation is a powerful strategy in peptide synthesis that involves the coupling of pre-synthesized peptide fragments. This approach offers several advantages over stepwise solid-phase peptide synthesis (SPPS), especially for the production of large peptides. By synthesizing smaller fragments in parallel, the overall synthesis time can be significantly reduced. Furthermore, intermediates can be purified at the fragment stage, leading to a higher purity of the final product. This compound is an ideal candidate for incorporation into peptide fragments intended for condensation, as the Z and OtBu protecting groups are stable under various coupling conditions and can be selectively removed when required.

This document provides detailed application notes and protocols for the use of this compound in both solid-phase and solution-phase fragment condensation strategies.

Protecting Group Strategy with this compound

The strategic use of protecting groups is fundamental to successful peptide synthesis. The Z-group is typically removed by catalytic hydrogenation, while the OtBu group is labile to mild acidic conditions. This orthogonality allows for the selective deprotection of either the N-terminus for further elongation or the C-terminal fragment for coupling in solution-phase synthesis.

Caption: Orthogonal protecting group strategy of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for fragment condensation strategies involving this compound. These values are representative and may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 1: Solid-Phase Fragment Condensation

| Parameter | Value | Notes |

| Resin Substitution | 0.4 - 0.8 mmol/g | Dependent on the resin type (e.g., Wang, Rink Amide). |

| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test for primary amines. |

| Fragment Coupling Efficiency | 80 - 95% | May require optimized coupling reagents and longer reaction times. |

| Overall Crude Peptide Yield | 50 - 75% | Dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by HPLC) | 40 - 65% | Purification is typically required. |

| Final Purified Peptide Yield | 15 - 35% | Post-purification yield. |

Table 2: Solution-Phase Fragment Condensation

| Parameter | Value | Notes |

| Fragment Solubility | Variable | A critical factor for successful coupling. |

| Coupling Reagent Equivalents | 1.1 - 1.5 | Relative to the C-terminal fragment. |

| Coupling Time | 12 - 48 hours | Monitored by TLC or HPLC. |

| Isolated Yield of Coupled Fragment | 70 - 90% | After purification by chromatography or recrystallization. |

| Purity of Coupled Fragment | >95% | After purification. |

Experimental Protocols

Protocol 1: Solid-Phase Fragment Condensation

This protocol describes the manual solid-phase synthesis of a target peptide by coupling a C-terminal fragment containing this compound to a resin-bound N-terminal fragment.

Materials and Reagents:

-

Wang or Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU, HATU, or PyBOP

-

Additives: HOBt, HOAt

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection reagent: 20% Piperidine (B6355638) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF for 1 hour in a reaction vessel.

-

Synthesis of N-terminal Fragment: Synthesize the N-terminal peptide fragment on the resin using standard Fmoc-SPPS protocols.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the resin-bound peptide with 20% piperidine in DMF.

-

Preparation of C-terminal Fragment: In a separate reaction vessel, activate the C-terminal peptide fragment (containing this compound at its N-terminus) by dissolving it with the coupling reagent (1.2 eq), additive (1.2 eq), and DIEA (2.4 eq) in DMF.

-

Fragment Coupling: Add the activated C-terminal fragment solution to the resin-bound N-terminal fragment. Agitate the mixture for 4-12 hours. Monitor the coupling reaction using the Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

-

Z-group Deprotection (if required for further elongation): The Z-group can be removed by catalytic hydrogenation if further N-terminal elongation is needed. This step is typically performed after cleavage from the resin in solution phase.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove the OtBu and other side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for solid-phase fragment condensation.

Protocol 2: Solution-Phase Fragment Condensation

This protocol outlines the coupling of two peptide fragments in solution, where one fragment contains a C-terminal this compound.

Materials and Reagents:

-

N-terminally protected peptide fragment (Fragment A)

-

C-terminally deprotected peptide fragment with a free N-terminus (Fragment B)

-

This compound incorporated into Fragment A

-

Coupling reagents: DCC/HOBt, EDC/HOAt, or T3P

-

Base: N-Methylmorpholine (NMM) or DIEA

-

Solvents: DMF, DCM, or a mixture thereof

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Fragment Preparation: Synthesize and purify the N-terminally protected fragment (Fragment A, with C-terminal this compound) and the C-terminally deprotected fragment (Fragment B).

-

Dissolution: Dissolve Fragment A (1.0 eq) and the coupling additive (e.g., HOBt, 1.1 eq) in a suitable solvent (e.g., DMF).

-

Activation: Cool the solution to 0°C and add the coupling reagent (e.g., DCC, 1.1 eq). Stir the mixture for 30 minutes at 0°C.

-

Coupling: Add a solution of Fragment B (1.0 eq) and a base (e.g., NMM, 1.1 eq) in the same solvent to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove any precipitated urea (B33335) by-product. Dilute the filtrate with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to obtain the protected coupled peptide.

-

Final Deprotection: The Z and OtBu protecting groups can be removed in subsequent steps as required.

Caption: Workflow for solution-phase fragment condensation.

Conclusion

This compound is a versatile and valuable tool for the synthesis of complex peptides using fragment condensation strategies. The orthogonal protecting groups allow for controlled and selective reactions in both solid-phase and solution-phase methodologies. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development, enabling the efficient synthesis of high-purity peptides for a wide range of applications.

References

Application Notes and Protocols for HPLC Purification of Peptides Synthesized with Z-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) purification of synthetic peptides incorporating the protected amino acid Z-Glu(OtBu)-OH. The use of the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester in peptide synthesis presents unique challenges and opportunities in downstream purification. This guide covers methodologies for the purification of fully protected, partially deprotected, and fully deprotected peptides, with a focus on Reversed-Phase HPLC (RP-HPLC). Included are experimental protocols, data summary tables, and workflow diagrams to assist researchers in developing robust purification strategies.

Introduction